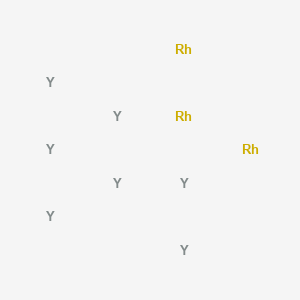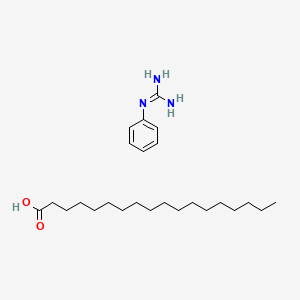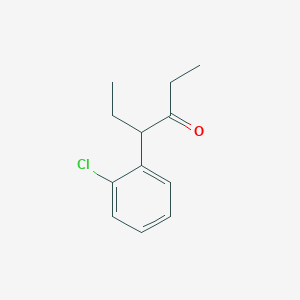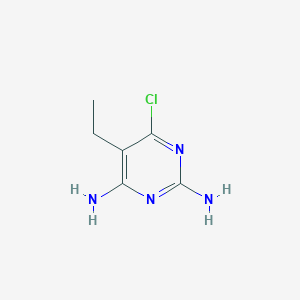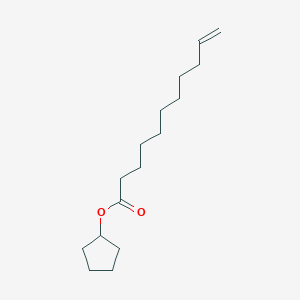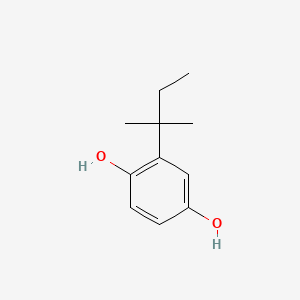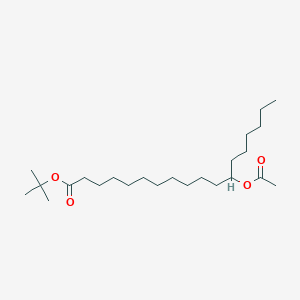![molecular formula C13H25NO3 B14737465 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate CAS No. 5455-61-8](/img/structure/B14737465.png)
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate is a chemical compound with a complex structure that includes an oxo group, a trimethylpentan-2-yl group, and an amino group attached to a propan-2-yl acetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate typically involves multiple steps. One common method includes the reaction of 2,4,4-trimethylpentan-2-amine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate involves its interaction with specific molecular targets. The oxo and amino groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate
- 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose
Uniqueness
1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate is unique due to its specific structural features, such as the presence of both oxo and amino groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
5455-61-8 |
|---|---|
Fórmula molecular |
C13H25NO3 |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
[1-oxo-1-(2,4,4-trimethylpentan-2-ylamino)propan-2-yl] acetate |
InChI |
InChI=1S/C13H25NO3/c1-9(17-10(2)15)11(16)14-13(6,7)8-12(3,4)5/h9H,8H2,1-7H3,(H,14,16) |
Clave InChI |
CFWQOMWFLLALKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)(C)CC(C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate](/img/structure/B14737390.png)
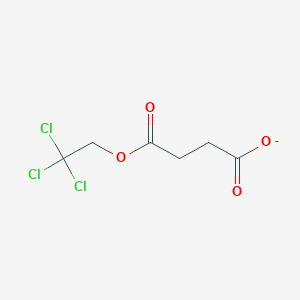
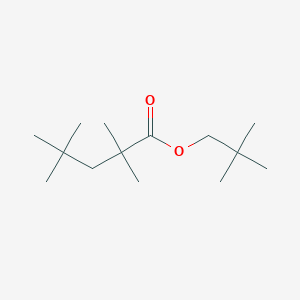
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
